molecular formula C10H8ClF3N2O2 B8151387 2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide

2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B8151387
M. Wt: 280.63 g/mol
InChI Key: LTXGCVLHAYCMNG-UHFFFAOYSA-N
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Description

2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the second position, an oxetane ring attached to the nitrogen atom, and a trifluoromethyl group at the sixth position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The starting material is usually a nicotinic acid derivative, which undergoes chlorination to introduce the chloro group at the second position.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate electrophilic substitution.

    Attachment of the Oxetane Ring: The oxetane ring is introduced through nucleophilic substitution reactions, where an oxetane derivative reacts with the nicotinamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove the chloro or trifluoromethyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the nicotinamide ring.

    Reduction: Dechlorinated or defluorinated products.

    Substitution: Substituted nicotinamide derivatives with various functional groups.

Scientific Research Applications

2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It may be utilized in the development of novel materials with unique electronic or photophysical properties.

    Industry: The compound can serve as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site, thereby preventing substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(oxetan-3-yl)nicotinamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    6-(Trifluoromethyl)nicotinamide: Does not have the chloro or oxetane groups, leading to different reactivity and applications.

    2-Chloro-6-(trifluoromethyl)nicotinamide: Missing the oxetane ring, which can influence its interaction with biological targets.

Uniqueness

2-Chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of the chloro, oxetane, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(oxetan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c11-8-6(9(17)15-5-3-18-4-5)1-2-7(16-8)10(12,13)14/h1-2,5H,3-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXGCVLHAYCMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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